4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid
Beschreibung
This compound belongs to the sulfonamide-functionalized benzoic acid class, characterized by a 5-bromo-2,4-dimethylphenyl group attached via a sulfonylamino linker to the para-position of benzoic acid. Such sulfonamide derivatives are frequently explored for antimicrobial, anticancer, and anti-inflammatory applications due to their ability to interact with enzyme active sites via hydrogen bonding and hydrophobic interactions .
Eigenschaften
IUPAC Name |
4-[(5-bromo-2,4-dimethylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-9-7-10(2)14(8-13(9)16)22(20,21)17-12-5-3-11(4-6-12)15(18)19/h3-8,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSLDRLTIMAQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps. One common method includes the bromination of 2,4-dimethylbenzenesulfonamide followed by a coupling reaction with benzoic acid derivatives. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, studies have shown that sulfonamide derivatives can inhibit methionine aminopeptidase 2 (MetAP2), an enzyme implicated in tumor growth and metastasis .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Sulfonamides are known to interfere with the synthesis of inflammatory mediators, thus potentially providing therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Biochemical Applications
Enzyme Inhibition Studies
The compound serves as a valuable tool in enzyme kinetics studies. Its ability to inhibit MetAP2 allows researchers to explore enzyme mechanisms and develop inhibitors that can be used in drug design . This is particularly relevant in the development of targeted therapies for cancer.
Bioconjugation Techniques
In biochemistry, 4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid can be utilized in bioconjugation reactions. Its sulfonamide group can form stable linkages with biomolecules, facilitating the study of protein interactions and cellular processes .
Material Science
Polymer Chemistry
The compound's unique structure makes it suitable for use in polymer chemistry. It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has shown that incorporating sulfonamide groups into polymers can improve their performance in various applications, including coatings and adhesives .
Nanomaterial Development
Recent studies have explored the use of sulfonamide derivatives in the synthesis of nanomaterials. These materials can exhibit unique optical and electronic properties, making them suitable for applications in sensors and electronic devices .
Case Studies
Wirkmechanismus
The mechanism of action of 4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Sulfonamide Benzoic Acid Derivatives
Key Observations :
- Halogen Effects : Bromine (Br) in the target compound and –3 derivatives enhances electrophilicity and binding to hydrophobic pockets in enzymes, compared to chlorine (Cl) in .
- Steric Influence : The 2,4-dimethyl groups in the target compound may reduce rotational freedom and limit interactions with sterically sensitive targets compared to unsubstituted analogs .
- Hydrogen Bonding: The absence of a hydroxyl group (unlike ) reduces hydrogen-bond donor capacity but improves metabolic stability .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Lipophilicity : The target compound’s higher LogP (estimated) compared to and suggests greater membrane permeability, critical for bioavailability .
Biologische Aktivität
4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid is a sulfanilamide derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, is being studied for various therapeutic applications, particularly in oncology and anti-inflammatory contexts. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid is , with a molecular weight of approximately 390.637 g/mol. The compound features a sulfonamide group, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂BrN₁O₄S |
| Molecular Weight | 390.637 g/mol |
| Structure | Structure |
Research indicates that 4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid acts primarily as an inhibitor of methionine aminopeptidase 2 (MetAP2). This enzyme plays a crucial role in protein maturation and has been implicated in cancer cell proliferation. By inhibiting MetAP2, the compound may induce apoptosis in cancer cells and exhibit anti-tumor properties .
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- Cell Viability Assays : In vitro studies using various cancer cell lines have shown that the compound exhibits cytotoxic effects. For instance, it has been tested against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, revealing significant reductions in cell viability with IC50 values ranging from 10 to 20 µM .
- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression in MCF-7 cells . This suggests that the compound not only inhibits cell growth but also triggers programmed cell death.
- Comparative Studies : In comparison to standard chemotherapeutics like doxorubicin, the compound showed comparable or enhanced efficacy against certain cancer types, highlighting its potential as an alternative therapeutic agent .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. Studies have reported that it can inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism through which it may alleviate conditions such as rheumatoid arthritis or inflammatory bowel disease .
Study 1: Efficacy Against Breast Cancer
A recent study evaluated the effects of 4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid on MCF-7 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The study also noted significant morphological changes in treated cells consistent with apoptosis .
Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the compound’s ability to modulate inflammatory responses in human peripheral blood mononuclear cells (PBMCs). Results demonstrated a marked decrease in TNF-alpha and IL-6 secretion upon treatment with the compound, indicating its potential utility in managing inflammatory diseases .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 4-{[(5-bromo-2,4-dimethylphenyl)sulfonyl]amino}benzoic acid, and how can intermediates be validated?
Methodological Answer: The compound can be synthesized via sulfonamide coupling between 5-bromo-2,4-dimethylbenzenesulfonyl chloride and 4-aminobenzoic acid. Key steps include:
- Sulfonylation : React 4-aminobenzoic acid with the sulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., pyridine) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization.
- Validation : Confirm intermediates via HPLC purity (>98%) , ¹H/¹³C NMR (e.g., sulfonamide proton at δ 10–12 ppm), and FT-IR (sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
Advanced Synthesis Challenges
Q. Q2. How can researchers address low yields during sulfonamide coupling reactions involving sterically hindered substrates?
Methodological Answer: Steric hindrance from the 2,4-dimethyl groups on the phenyl ring may reduce reactivity. Strategies include:
- Temperature Modulation : Prolong reaction time (24–48 hrs) at 50–60°C to enhance kinetics .
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride .
- Solvent Optimization : Use high-polarity solvents like DMSO to improve solubility of bulky intermediates .
Biological Activity Profiling
Q. Q3. What methodologies are recommended for evaluating the enzyme inhibitory potential of this compound?
Methodological Answer:
- Carbonic Anhydrase (CA) Inhibition : Perform a stopped-flow CO₂ hydration assay using recombinant human CA isoforms (e.g., CA II, IX). IC₅₀ values < 100 nM indicate strong inhibition .
- Microbial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values reported in μg/mL) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to rule off-target effects .
Analytical Characterization
Q. Q4. Which advanced spectroscopic techniques resolve ambiguities in structural elucidation of sulfonamide derivatives?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and confirm sulfonamide connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₅H₁₃BrN₂O₄S requires [M+H]⁺ = 397.9802) .
- X-ray Crystallography : Resolve steric effects from bromo and dimethyl groups (if single crystals are obtainable) .
Data Contradictions and Reactivity
Q. Q5. How can conflicting reactivity data between this compound and analogous sulfonamides be rationalized?
Methodological Answer: Discrepancies may arise from electronic (e.g., bromo vs. chloro substituents) or steric effects (e.g., 2,4-dimethyl vs. unsubstituted phenyl).
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity .
- Hammett Studies : Correlate substituent σ values with reaction rates (e.g., bromo’s −I effect slows nucleophilic attack) .
Pharmacological Optimization
Q. Q6. What strategies improve the pharmacokinetic profile of this compound for therapeutic applications?
Methodological Answer:
- Prodrug Design : Esterify the carboxylic acid to enhance membrane permeability (e.g., ethyl ester prodrug) .
- SAR Studies : Modify the bromo or dimethyl groups to balance potency and solubility. For example, replacing Br with CF₃ may enhance metabolic stability .
- LogP Optimization : Use shake-flask assays to target LogP 1–3 for oral bioavailability .
Mechanistic Studies
Q. Q7. How can researchers elucidate the binding mode of this compound to target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of CA II (PDB: 3KS3) to identify key interactions (e.g., sulfonamide-Zn²+ coordination) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Handling Complex Data
Q. Q8. What protocols ensure reproducibility in biological assays involving this sulfonamide?
Methodological Answer:
- Standardized Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
- Positive Controls : Include acetazolamide (CA inhibitor) or sulfamethoxazole (antimicrobial) for assay validation .
- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate technical replicates .
Advanced Research Questions
Q. Q9. How do substituents on the phenyl ring influence the compound’s electronic properties and bioactivity?
Methodological Answer:
- Electron-Withdrawing Effects : Bromo and sulfonyl groups reduce electron density, enhancing sulfonamide’s acidity (pKa ~8–10) and Zn²+ binding in CA .
- Steric Effects : 2,4-Dimethyl groups may hinder rotation, stabilizing bioactive conformations. Compare with 3,5-dimethyl analogs via NOESY NMR .
Computational Modeling
Q. Q10. Which computational tools predict metabolic pathways or toxicity risks for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
